N-(Benzyloxy)-N-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethylchroman-4-yl)acetamide
Overview
Description
Y 27152 is a biochemical.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural elucidation of compounds structurally related to N-(Benzyloxy)-N-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethylchroman-4-yl)acetamide have been explored in various studies. For instance, the research on silylated derivatives of N-(2-hydroxyphenyl)acetamide discusses the synthesis via reactions involving chlorotrimethylsilane, leading to compounds with potential utility in pharmaceutical development (Nikonov et al., 2016). Similarly, chemoselective acetylation processes for 2-aminophenol to N-(2-hydroxyphenyl)acetamide have been optimized, showcasing the relevance of such structural motifs in synthesizing bioactive molecules (Magadum & Yadav, 2018).
Bioactive Compound Synthesis
Several studies focus on the synthesis and biological activity of compounds related to the target chemical structure. For example, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, showcasing the creation of molecules with potential enzyme inhibitory activity, indicates the broader applicability of related compounds in medicinal chemistry (Siddiqui et al., 2013).
Advanced Material Development
Research into the ring-opening polymerization of specific dioxan-diones derived from amino acids points to applications beyond pharmaceuticals, such as in material science for the development of biodegradable polymers (Boullay et al., 2010). These methodologies underscore the versatility of compounds with acetamide groups in creating advanced materials.
Environmental and Analytical Applications
The use of specific probes for sensitive detection of carbonyl compounds in environmental samples illustrates the application of related chemical structures in environmental sciences and analytical chemistry (Houdier et al., 2000). This research highlights the role of such compounds in environmental monitoring and analysis.
properties
IUPAC Name |
N-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-phenylmethoxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)23(26-13-15-7-5-4-6-8-15)19-17-11-16(12-22)9-10-18(17)27-21(2,3)20(19)25/h4-11,19-20,25H,13H2,1-3H3/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFUXPCCELGMFC-UXHICEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@H]1[C@@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925883 | |
Record name | N-(Benzyloxy)-N-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethylchroman-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzyloxy)-N-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethylchroman-4-yl)acetamide | |
CAS RN |
127408-30-4 | |
Record name | N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-(phenylmethoxy)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127408-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Benzyloxy)-N-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethylchroman-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Y-27152 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XM5F7WR44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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